molecular formula C14H13N3OS B11049451 N-(1H-benzimidazol-2-ylmethyl)-2-(thiophen-2-yl)acetamide

N-(1H-benzimidazol-2-ylmethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B11049451
M. Wt: 271.34 g/mol
InChI Key: KARCJACMGYCPJG-UHFFFAOYSA-N
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Description

N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE is a heterocyclic compound that contains both benzodiazole and thiophene moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzodiazole and thiophene rings in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE typically involves the reaction of a benzodiazole derivative with a thiophene-containing acetamide. One common method involves the use of a coupling reaction between 2-aminobenzodiazole and 2-thiophenylacetic acid, followed by acylation to form the final product. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzodiazole ring can be reduced to form dihydrobenzodiazole derivatives.

    Substitution: Electrophilic substitution reactions can occur on both the benzodiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzodiazole moiety can interact with nucleic acids and proteins, potentially inhibiting their function. The thiophene ring can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE is unique due to the presence of both benzodiazole and thiophene rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H13N3OS

Molecular Weight

271.34 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-thiophen-2-ylacetamide

InChI

InChI=1S/C14H13N3OS/c18-14(8-10-4-3-7-19-10)15-9-13-16-11-5-1-2-6-12(11)17-13/h1-7H,8-9H2,(H,15,18)(H,16,17)

InChI Key

KARCJACMGYCPJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)CC3=CC=CS3

Origin of Product

United States

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